

Application Note: Quantitative Analysis of YK11 in Dietary Supplements by LC-MS/MS

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Compound of Interest		
Compound Name:	YK11	
Cat. No.:	B15541520	Get Quote

Abstract

This application note provides a detailed protocol for the quantitative analysis of **YK11** in dietary supplements using liquid chromatography-tandem mass spectrometry (LC-MS/MS). **YK11** is a selective androgen receptor modulator (SARM) with a steroidal structure. Due to its inherent instability and tendency to hydrolyze, its analysis can be challenging.[1][2] This protocol is designed for researchers, scientists, and drug development professionals to accurately and reliably quantify **YK11** in various supplement formulations. The methodology described herein is based on established analytical procedures for the detection of SARMs in dietary supplements.

Introduction

YK11 is a potent SARM that has gained popularity in the fitness and bodybuilding communities for its potential anabolic effects. As an investigational drug, it is not approved for human consumption, yet it is often found as an undeclared ingredient in dietary supplements. This necessitates robust and sensitive analytical methods for its detection and quantification to ensure consumer safety and regulatory compliance. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of trace amounts of **YK11** in complex matrices. A key challenge in the analysis of **YK11** is its instability, which often leads to the non-detection of the protonated molecule ([M+H]+) at m/z 431.[1][2] Instead, the sodium adduct ([M+Na]+) at m/z 453.3 is often utilized for its identification and confirmation.[1][2] This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of **YK11** from dietary supplements.



Experimental Protocol Sample Preparation

The following protocol is designed for the extraction of **YK11** from capsule and liquid dietary supplements.

1.1. For Capsule Supplements:

- Accurately weigh the contents of a representative number of capsules to determine the average fill weight.
- Transfer a portion of the powdered capsule content, equivalent to a single dose, into a 50 mL centrifuge tube.
- · Add 20 mL of methanol to the tube.
- Vortex the tube for 1 minute to ensure thorough mixing.
- Sonicate the mixture for 30 minutes in a sonication bath.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

1.2. For Liquid Supplements:

- Pipette a volume of the liquid supplement equivalent to a single dose into a 50 mL centrifuge tube.
- Add 20 mL of methanol to the tube.
- Vortex the tube for 1 minute.
- Sonicate the mixture for 30 minutes.
- Centrifuge the sample at 4000 rpm for 10 minutes.



- Collect the supernatant.
- Filter the supernatant through a 0.22 μm syringe filter into an LC vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

2.1. LC Conditions:

Parameter	Value	
LC System	Sciex ExionLC AC or equivalent	
Column	Phenomenex Luna Omega C18 (100 x 2.1 mm, 1.6 μm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	0.1% Formic Acid in Acetonitrile	
Gradient	See Table 1	
Flow Rate	0.4 mL/min	
Column Temperature	40 °C	
Injection Volume	1 μL	

Table 1: Gradient Elution Program

Time (min)	% B
0.0	10
1.0	10
8.0	90
10.0	90
10.1	10
12.0	10



2.2. MS/MS Conditions:

Parameter	Value	
Mass Spectrometer	Sciex X500R QTOF or equivalent triple quadrupole MS	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Precursor Ion (Q1)	m/z 453.3 ([M+Na]+)	
Product Ions (Q3)	To be determined by infusion of a YK11 standard	
Collision Energy (CE)	To be optimized for each transition	
Ion Source Temperature	550 °C	
IonSpray Voltage	5500 V	

Note: The product ions and collision energies for Multiple Reaction Monitoring (MRM) must be optimized for the specific tandem mass spectrometer being used. This is achieved by infusing a standard solution of **YK11** and performing a product ion scan to identify the most abundant and stable fragment ions, followed by a collision energy optimization for each precursor-product ion transition.

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of **YK11**.

Table 2: Mass Spectrometric Parameters for YK11

Compound	Precursor Ion (m/z)	Adduct
YK11	453.3	[M+Na]+

Table 3: Chromatographic and Quantitative Parameters (Hypothetical values for a fully validated method)

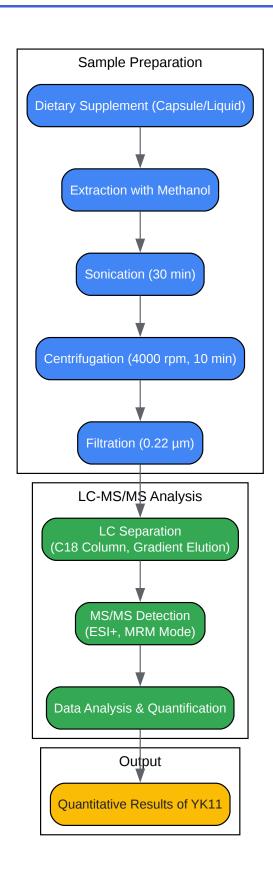


Compound	Retention Time (min)	LOD (ng/mL)	LOQ (ng/mL)
YK11	Value to be determined	Value to be determined	Value to be determined

Note: Retention time, Limit of Detection (LOD), and Limit of Quantification (LOQ) are instrument and method dependent and should be determined during method validation.

Visualizations





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References

- 1. Development and validation of liquid chromatography-tandem mass spectrometry method for screening six selective androgen receptor modulators in dietary supplements PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
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